molecular formula C7H10O2 B2448600 alpha-Methyl-2-furanethanol CAS No. 66040-54-8

alpha-Methyl-2-furanethanol

Cat. No.: B2448600
CAS No.: 66040-54-8
M. Wt: 126.155
InChI Key: PGFZSINXOZLDPL-UHFFFAOYSA-N
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Description

Alpha-Methyl-2-furanethanol is a chemical compound with the CAS Number: 66040-54-8 and a molecular weight of 126.16 . Its IUPAC name is 1-(2-furyl)-2-propanol . It is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular formula of this compound is C7H10O2 . The InChI code is 1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 126.15 . It is a colorless to yellow liquid . The storage temperature is +4C .

Scientific Research Applications

1. Biomass-Derived Solvent in Organic Chemistry

Alpha-Methyl-2-furanethanol, a derivative of 2-Methyltetrahydrofuran (2-MeTHF), shows promise in organic chemistry as a biomass-derived solvent. Its low miscibility with water, high boiling point, and remarkable stability compared to other cyclic-based solvents make it ideal for applications in syntheses involving organometallics, organocatalysis, and biotransformations. Industries are exploring its use in various synthetic procedures due to its environmental benefits and excellent results in preliminary toxicology assessments for pharmaceutical chemistry applications (Pace et al., 2012).

2. Characterization of Grape Derivatives

This compound has been used in the rapid determination of aromatic compounds in grape juice, wine, and Brazilian grape nectars. Its detection via GC-MS has enabled the characterization of these products, contributing significantly to understanding their aroma profiles and the impact of various grape varieties on these products (Dutra et al., 2018).

3. Biobased Furanoate Polyesters for Packaging

In the development of biobased polyesters for food packaging, this compound derivatives are used as monomers. These polyesters, such as poly(methyl-propylene furanoate), exhibit useful structural characteristics and thermal behaviors for packaging applications. The use of furanoate polyesters highlights the potential of renewable resources in creating environmentally friendly packaging materials (Terzopoulou et al., 2017).

4. Catalytic Conversion in Biorefinery Processes

In biorefinery processes, this compound is involved in the catalytic conversion of biomass-derived compounds. For instance, its derivative, methyl levulinate, is synthesized from furfural in an environmentally friendly process using bi-functional catalysts. This process highlights the efficiency and potential of using this compound derivatives in sustainable chemical synthesis (Chen et al., 2018).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial resuscitation and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Biochemical Analysis

Properties

IUPAC Name

1-(furan-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFZSINXOZLDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of furan (7.93 g) in tetrahydrofuran (100 ml) cooled to 5° C. was added dropwise n-butyl lithium (80.2 ml, 1.6M in hexanes). The mixture was stirred for 2 h. A solution of propylene oxide (12.2 ml) was added dropwise and the resulting mixture was stirred at 0° C. for 1 h. The reaction mixture was quenched with saturated ammonium chloride and extracted with diethyl ether. The organics were dried (MgSO4) and concentrated. The crude oil was distilled to give 1-(2-furyl)-propan-2-ol (3.85 g, b.p. 68-70° C. at 6.0 mm).
Name
Quantity
7.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80.2 mL
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three

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